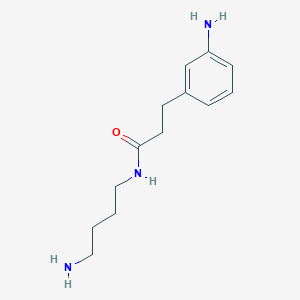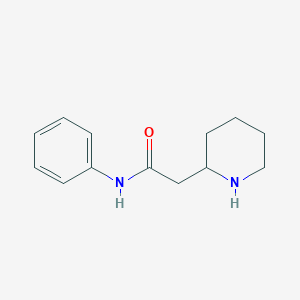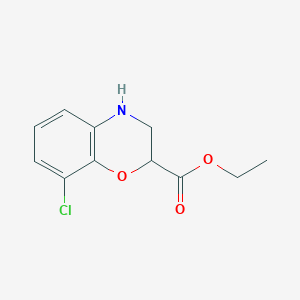
ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 8th position of the benzoxazine ring and an ethyl ester group attached to the carboxylate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine as the starting material.
Reaction Conditions: The compound can be synthesized through a series of reactions involving the esterification of the carboxylate group. This process often requires the use of strong acids or bases as catalysts and may involve heating the reaction mixture to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Substitution reactions involving the chlorine atom or the ester group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological or chemical properties.
Reduction Products: Reduced forms of the compound, which may exhibit altered reactivity or stability.
Substitution Products: Derivatives with different substituents at the chlorine or ester positions.
Applications De Recherche Scientifique
Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes or as a potential therapeutic agent.
Medicine: It may be investigated for its potential medicinal properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with the chlorine atom at a different position.
Ethyl 2-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Another chlorinated benzoxazine derivative.
Uniqueness: Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other benzoxazine derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12ClNO3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-15-11(14)9-6-13-8-5-3-4-7(12)10(8)16-9/h3-5,9,13H,2,6H2,1H3 |
Clé InChI |
MUQOFNHCGYPMLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNC2=C(O1)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
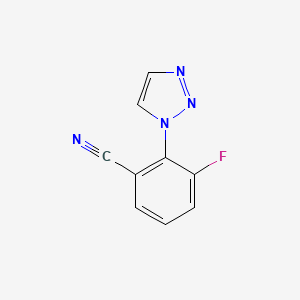

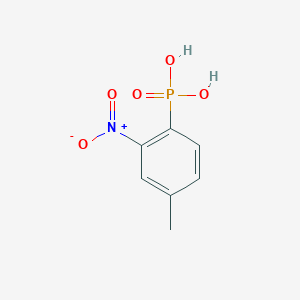
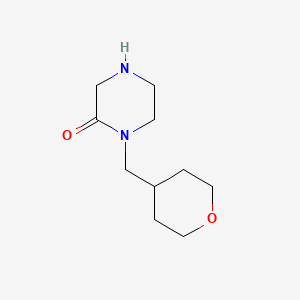
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
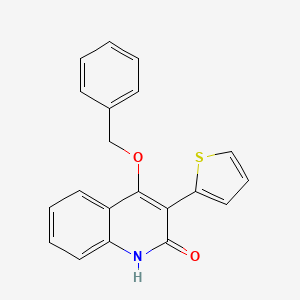
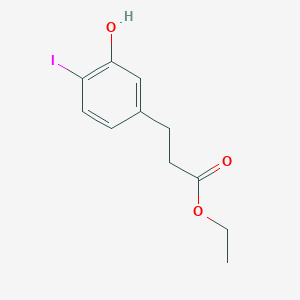
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
